molecular formula C21H22Cl3N5 B3057011 6-Chloro-N2-(3,4-dichlorophenyl)-N4-(2-(1-methyl-2-pyrrolidinyl)ethyl)-2,4-quinazolinediamine CAS No. 76004-86-9

6-Chloro-N2-(3,4-dichlorophenyl)-N4-(2-(1-methyl-2-pyrrolidinyl)ethyl)-2,4-quinazolinediamine

Cat. No. B3057011
CAS RN: 76004-86-9
M. Wt: 450.8 g/mol
InChI Key: NXVAKNZKQLCDTC-UHFFFAOYSA-N
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Description

6-Chloro-N2-(3,4-dichlorophenyl)-N4-(2-(1-methyl-2-pyrrolidinyl)ethyl)-2,4-quinazolinediamine is a useful research compound. Its molecular formula is C21H22Cl3N5 and its molecular weight is 450.8 g/mol. The purity is usually 95%.
BenchChem offers high-quality 6-Chloro-N2-(3,4-dichlorophenyl)-N4-(2-(1-methyl-2-pyrrolidinyl)ethyl)-2,4-quinazolinediamine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6-Chloro-N2-(3,4-dichlorophenyl)-N4-(2-(1-methyl-2-pyrrolidinyl)ethyl)-2,4-quinazolinediamine including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

  • Antimalarial Applications : Research has shown that derivatives of 2,4-quinazolinediamines, including structures similar to the compound , exhibit antimalarial activity. These compounds have been synthesized and evaluated for their effectiveness against malaria (Elslager et al., 1981).

  • Hypotensive Effects : Studies involving derivatives of 2,4-quinazolinediamines have demonstrated significant hypotensive activities, with some showing potential as blood vessel relaxants (Eguchi et al., 1991).

  • Antitumor Properties : Compounds related to 6-Chloro-N2-(3,4-dichlorophenyl)-N4-(2-(1-methyl-2-pyrrolidinyl)ethyl)-2,4-quinazolinediamine have shown potent antitumor, antibacterial, and antimalarial activity, highlighting their potential in cancer treatment (Elslager et al., 1983).

  • Binding Affinity at Sigma Receptors : Research into the structure and binding affinity at sigma receptors of similar compounds suggests potential applications in developing novel therapeutic agents (de Costa et al., 1992).

  • Estradiol Receptor Affinity : Studies have been conducted on diastereomeric N,N'-dialkylbis(dichlorophenyl)ethylenediamines, related in structure, to assess their affinity to the estradiol receptor. These studies could provide insights into the hormone-dependent pathways in diseases like cancer (von Angerer et al., 1980).

  • Mosquito Larvicidal Activity : Compounds structurally similar to the one have shown significant larvicidal activity against mosquito larvae, indicating potential applications in pest control (Rajanarendar et al., 2010).

properties

IUPAC Name

6-chloro-2-N-(3,4-dichlorophenyl)-4-N-[2-(1-methylpyrrolidin-2-yl)ethyl]quinazoline-2,4-diamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22Cl3N5/c1-29-10-2-3-15(29)8-9-25-20-16-11-13(22)4-7-19(16)27-21(28-20)26-14-5-6-17(23)18(24)12-14/h4-7,11-12,15H,2-3,8-10H2,1H3,(H2,25,26,27,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NXVAKNZKQLCDTC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCCC1CCNC2=NC(=NC3=C2C=C(C=C3)Cl)NC4=CC(=C(C=C4)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22Cl3N5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

450.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Chloro-N2-(3,4-dichlorophenyl)-N4-(2-(1-methyl-2-pyrrolidinyl)ethyl)-2,4-quinazolinediamine

CAS RN

76004-86-9
Record name NSC 151998
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0076004869
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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6-Chloro-N2-(3,4-dichlorophenyl)-N4-(2-(1-methyl-2-pyrrolidinyl)ethyl)-2,4-quinazolinediamine
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6-Chloro-N2-(3,4-dichlorophenyl)-N4-(2-(1-methyl-2-pyrrolidinyl)ethyl)-2,4-quinazolinediamine
Reactant of Route 3
6-Chloro-N2-(3,4-dichlorophenyl)-N4-(2-(1-methyl-2-pyrrolidinyl)ethyl)-2,4-quinazolinediamine
Reactant of Route 4
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6-Chloro-N2-(3,4-dichlorophenyl)-N4-(2-(1-methyl-2-pyrrolidinyl)ethyl)-2,4-quinazolinediamine
Reactant of Route 5
6-Chloro-N2-(3,4-dichlorophenyl)-N4-(2-(1-methyl-2-pyrrolidinyl)ethyl)-2,4-quinazolinediamine
Reactant of Route 6
6-Chloro-N2-(3,4-dichlorophenyl)-N4-(2-(1-methyl-2-pyrrolidinyl)ethyl)-2,4-quinazolinediamine

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